molecular formula C13H15NO6S B1621985 beta-D-Galactopyranosylphenyl isothiocyanate CAS No. 20721-62-4

beta-D-Galactopyranosylphenyl isothiocyanate

Cat. No.: B1621985
CAS No.: 20721-62-4
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-KSSYENDESA-N
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Description

Beta-D-Galactopyranosylphenyl isothiocyanate: is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . It is known for its application in the preparation of neoglycoproteins . This compound is characterized by the presence of a galactopyranosyl group linked to a phenyl isothiocyanate moiety, making it a valuable reagent in biochemical research and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranosylphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of beta-D-galactopyranosyl bromide with phenyl isothiocyanate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Major Products Formed:

    Thiourea Derivatives: Formed by the reaction with amines

    Thiocarbamate Derivatives: Formed by the reaction with alcohols or thiols

Mechanism of Action

The mechanism of action of beta-D-Galactopyranosylphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages . This covalent modification can alter the function and activity of the target biomolecule, making it useful for various biochemical applications.

Comparison with Similar Compounds

Uniqueness: Beta-D-Galactopyranosylphenyl isothiocyanate is unique due to the presence of the galactopyranosyl group, which enhances its specificity for certain biological targets and applications. This specificity makes it a valuable tool in the synthesis of neoglycoproteins and the study of protein-carbohydrate interactions .

Properties

CAS No.

20721-62-4

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1

InChI Key

RWANFUZQWINQBY-KSSYENDESA-N

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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